molecular formula C14H12N2O2S B8314724 2-Amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile

2-Amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile

Cat. No. B8314724
M. Wt: 272.32 g/mol
InChI Key: DTAPEXKJTDIXLQ-UHFFFAOYSA-N
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Patent
US05723452

Procedure details

To a solution of 0.73 g (2.7 mmol) of 2-fluoro-6-[(3-methoxyphenyl)sulfinyl]benzonitrile (Example 16) in 65 ml of MeOH/EtOH (2.5:4) was added 20 mL of concentrated NH4OH. This mixture was sealed in a glass-lined bomb and heated at 130° C. for 3 h. After solvent removal, the resultant concentrate was purified by flash column chromatography on silica gel with 5% MeOH in methylene chloride as the eluent. This resulted in 0.36 g (53%) of 2-amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile as a solid: mp 110°-114° C.; NMR. (Me2SO-d6, 200 MHz): δ 3.8 (s, 3H), 6.5 (br s, 2H); 7.1 (apparent d, 1H), 7.0 (apparent d, 2H), 7.2-7.3 (m, 2H), 7.5 (apparent t, 2H); mass spec (CI) 273 (M+ +1, 100%). Anal. Calc. for C14H12N2O2S: C, 61.75; H, 4.44; N, 10.29; S, 11.77. Found: C 61.65; H, 4.46; N, 10.21; S, 11.69.
Name
2-fluoro-6-[(3-methoxyphenyl)sulfinyl]benzonitrile
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)=[O:11])[C:3]=1[C:4]#[N:5].[NH4+:20].[OH-]>CO.CCO>[NH2:20][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)=[O:11])[C:3]=1[C:4]#[N:5] |f:1.2,3.4|

Inputs

Step One
Name
2-fluoro-6-[(3-methoxyphenyl)sulfinyl]benzonitrile
Quantity
0.73 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)S(=O)C1=CC(=CC=C1)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
65 mL
Type
solvent
Smiles
CO.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture was sealed in a glass-lined bomb
CUSTOM
Type
CUSTOM
Details
After solvent removal
CONCENTRATION
Type
CONCENTRATION
Details
the resultant concentrate
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel with 5% MeOH in methylene chloride as the eluent
CUSTOM
Type
CUSTOM
Details
This resulted in 0.36 g (53%) of 2-amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile as a solid

Outcomes

Product
Name
Type
Smiles
NC1=C(C#N)C(=CC=C1)S(=O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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